molecular formula C13H20N2O4 B1663056 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1026680-07-8

2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B1663056
CAS RN: 1026680-07-8
M. Wt: 268.31 g/mol
InChI Key: JUQMLSGOTNKJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive compounds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of a 4-methylpiperazine moiety suggests that this compound may have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures such as 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized through various methods . For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane with two three-membered rings . Attached to this core is a 4-methylpiperazine group, which is a type of piperazine with a methyl group at the 4-position . Finally, the compound contains a carboxylic acid group, which is a common functional group in organic chemistry .

Scientific Research Applications

Cancer Research

2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, known as LB-100, is being investigated for its potential in cancer treatment. It exhibits cytotoxic activity against various cancer cells in culture and has shown significant anti-tumor activity in animal models. Ongoing Phase Ib/II clinical trials are assessing its safety and efficacy against myelodysplastic syndromes and recurrent glioblastomas. LB-100 acts as a catalytic inhibitor of serine/threonine phosphatase 2A (PP2AC) and PPP5C, showing promise as an antitumor drug (D’Arcy, Prakash, & Honkanen, 2019).

Thromboxane A2 Receptor Antagonists

Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles, structurally similar to this compound, have been explored for their thromboxane (TxA2) antagonistic activity. These compounds show potential as selective, long-acting TxA2 receptor antagonists with implications for treating conditions like thrombosis (Misra et al., 1993).

Synthesis of Tetrahydrofuran Derivatives

Efficient synthesis methods have been developed for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from compounds like 5-norborne-2-ol, which includes structures related to this compound. These methods have broad applications in organic synthesis and drug development (Wang et al., 2001).

Anti-HIV Activity

Studies on derivatives of 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids, structurally related to this compound, have shown potential anti-HIV-1 activity. The therapeutic index of some derivatives was comparable to norcantharidin, a parent compound, with lower toxicity (Song Dan-qing, 2009).

Anticancer Activity of Norcantharidin Analogs

New N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid, analogs of norcantharidin and structurally related to this compound, have been synthesized and show selective toxic and antiproliferative effects against human hepatoma cell lines (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Mechanism of Action

Target of Action

LB-100, also known as 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cell growth and metabolic homeostasis .

Mode of Action

LB-100 acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C . This interaction inhibits the removal of phosphate groups from proteins essential for cell cycle progression .

Biochemical Pathways

The inhibition of PP2A and PPP5C by LB-100 affects multiple biochemical pathways. It triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This hyper-activation becomes lethal when combined with an inhibitor of the WEE1 kinase .

Pharmacokinetics

LB-100 is administered intravenously daily for 3 days in 21-day cycles . It is characterized by a low clearance, low volume of distribution, and a short half-life . Plasma concentrations of LB-100 were similar on day 1 and 3 .

Result of Action

LB-100 has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to force cancer cells to give up their cancer-causing properties . Specifically, colon cancer cells that developed resistance to LB-100 had lost many of the features that make the cells cancerous in the first place and were unable to form tumors in experimental animal models .

Action Environment

The action of LB-100 can be influenced by environmental factors. For instance, it has been shown to increase the responsiveness of diverse cancers to immunotherapy . LB-100 promotes the production of neoantigens and cytokines, boosts T-cell proliferation, and disrupts the DNA repair mechanisms of cancer cells, potentially improving treatment outcomes .

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMLSGOTNKJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.